15(S)-HPETE
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Overview
Description
15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. These compounds play crucial roles in inflammation and immune responses.
Preparation Methods
15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid. The enzyme 15-lipoxygenase catalyzes this reaction under physiological conditions. Industrial production methods often involve the use of purified enzymes or microbial systems engineered to express 15-lipoxygenase. The reaction typically requires a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Chemical Reactions Analysis
15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.
Reduction: Reduction reactions can convert it into less reactive hydroxy derivatives.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are hydroxylated derivatives and other oxidized lipids.
Scientific Research Applications
15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive lipids.
Biology: It serves as a signaling molecule in cellular processes, including apoptosis and cell differentiation.
Medicine: Research has shown its involvement in inflammatory diseases, making it a target for drug development.
Industry: It is used in the production of lipid-based pharmaceuticals and as a standard in analytical chemistry for lipidomics studies.
Mechanism of Action
15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its conversion to other bioactive lipids. It acts on specific molecular targets, including peroxisome proliferator-activated receptors and nuclear factor-kappa B pathways. These interactions modulate gene expression and cellular responses, contributing to its role in inflammation and immune regulation.
Comparison with Similar Compounds
Similar compounds to 15(S)-Hydroperoxyeicosatetraenoic acid include other hydroperoxyeicosatetraenoic acids like 5(S)-hydroperoxyeicosatetraenoic acid and 12(S)-hydroperoxyeicosatetraenoic acid. While these compounds share structural similarities, 15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific enzymatic pathway and its distinct role in producing anti-inflammatory lipoxins .
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22) |
InChI Key |
BFWYTORDSFIVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Pictograms |
Irritant |
Synonyms |
14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Origin of Product |
United States |
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